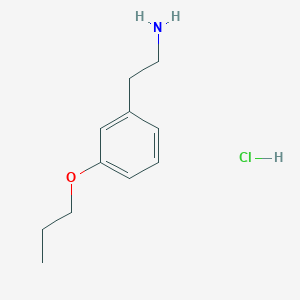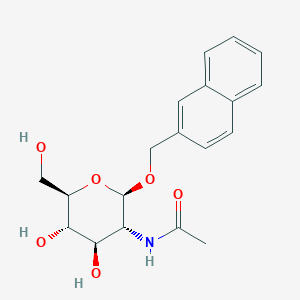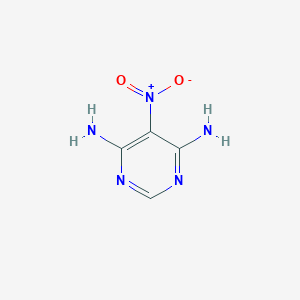![molecular formula C16H20ClNO B171770 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride CAS No. 10254-86-1](/img/structure/B171770.png)
4-[4-(Tert-butyl)phenoxy]aniline hydrochloride
Übersicht
Beschreibung
“4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO•HCl and a molecular weight of 277.8 .
Molecular Structure Analysis
The molecular structure of “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” is represented by the formula C16H19NO•HCl . The structure includes a tert-butyl group attached to a phenyl ring, which is connected via an oxygen atom to another phenyl ring with an attached amino group.Chemical Reactions Analysis
While specific chemical reactions involving “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” are not detailed in the search results, related compounds such as 4-tert-butylaniline have been involved in reactions such as the formation of Schiff bases .Wissenschaftliche Forschungsanwendungen
1. Catalytic Oxidation Processes
Dirhodium caprolactamate is a highly efficient catalyst for generating the tert-butylperoxy radical from tert-butyl hydroperoxide, effectively oxidizing phenols and anilines. This process, involving 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride, has shown significant rate enhancements in certain solvents and is effective for electron-rich and electron-poor phenolic substrates, though steric influences from bulky para substituents may alter the oxidation position (Ratnikov et al., 2011).
2. Electrochemical Oxidation Studies
Research on the electrochemical oxidation of phenols like 2,6-di-tert-butyl-4-isopropylphenol, which shares structural similarities with 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride, reveals insights into phenoxy radicals and phenoxonium ions formation. These findings are pivotal in understanding the electrochemical behavior of related compounds (Richards & Evans, 1977).
3. Aniline Degradation in Environmental Applications
In environmental science, aniline degradation by electrocatalytic oxidation is significant. Research using an electrochemical reactor containing specific anodes and cathodes has shown effective degradation of aniline, forming intermediates like 4-anilino phenol, which is structurally related to 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride. This method contributes to understanding the treatment of wastewater and other environmental applications (Li et al., 2003).
4. Insights into Polymer Chemistry
In polymer chemistry, studies on polymer stabilizers reveal the effectiveness of certain phenolic compounds as thermal stabilizers for polymers, especially under oxygen-deficient atmospheres. These studies provide valuable insights into the stabilizing mechanisms of phenolic compounds related to 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride (Yachigo et al., 1988).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15;/h4-11H,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHNNRTPMXCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065017 | |
| Record name | Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butyl)phenoxy]aniline hydrochloride | |
CAS RN |
10254-86-1 | |
| Record name | Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-(1,1-dimethylethyl)phenoxy)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
